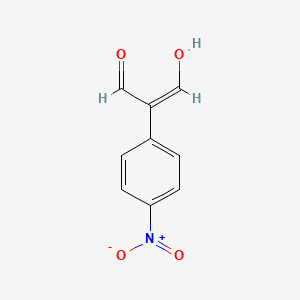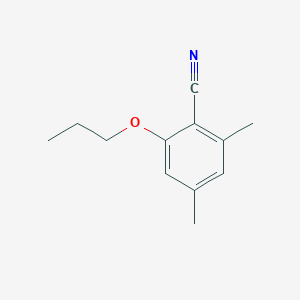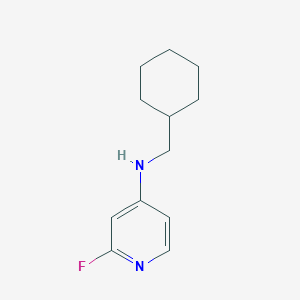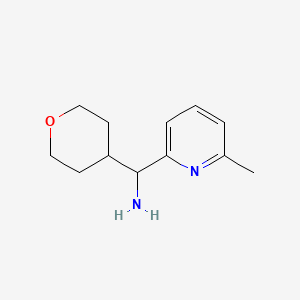
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrahydropyran ring attached to a methanamine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine functional group, making it a potential candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Attachment of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the amine group, leading to the formation of piperidine derivatives or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of piperidine derivatives or primary amines.
Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.
科学的研究の応用
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the heterocyclic rings provide structural stability and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
類似化合物との比較
Similar Compounds
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
- The presence of both pyridine and tetrahydropyran rings in (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine provides a unique combination of aromaticity and flexibility.
- The amine group offers versatile reactivity, making it suitable for various chemical modifications and interactions.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(6-methylpyridin-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-2-4-11(14-9)12(13)10-5-7-15-8-6-10/h2-4,10,12H,5-8,13H2,1H3 |
InChIキー |
TVLPWBNMCSALND-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(C2CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


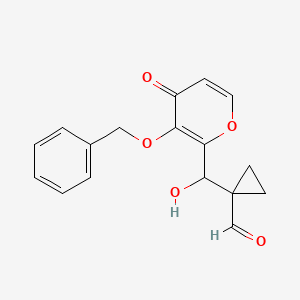
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
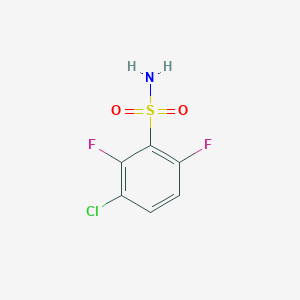
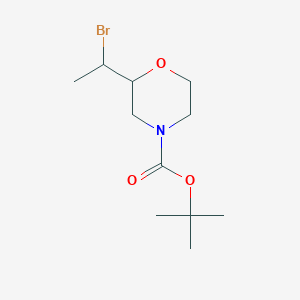
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

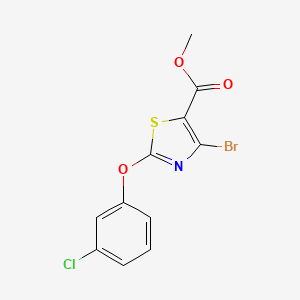

![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
